molecular formula C22H17N3OS B2805190 4-benzyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392243-33-3

4-benzyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2805190
CAS No.: 392243-33-3
M. Wt: 371.46
InChI Key: JDWHPGRFOIFVMN-UHFFFAOYSA-N
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Description

4-Benzyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound belonging to the class of benzamide derivatives It features a benzyl group attached to the nitrogen atom of a thiadiazole ring, which is further substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

  • Reduction: The thiadiazole ring can be reduced to form a thioamide derivative.

  • Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Electrophilic substitution reactions are typically carried out using Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Benzaldehyde, Benzoic acid

  • Reduction: Thioamide derivative

  • Substitution: Substituted phenyl derivatives

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been investigated for its biological activity, including antimicrobial and antifungal properties.

  • Medicine: It has shown promise in preclinical studies for its potential use as an anticancer agent.

  • Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-Benzyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • N-Benzyl-1,3,4-thiadiazol-2-amine: Lacks the phenyl group on the thiadiazole ring.

  • 4-Benzyl-N-(2-phenyl-1,3,4-thiadiazol-5-yl)benzamide: Different position of the phenyl group on the thiadiazole ring.

  • N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide: Different substituent on the benzamide group.

These compounds differ in their chemical structure, which can lead to variations in their biological activity and applications.

Properties

IUPAC Name

4-benzyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3OS/c26-20(23-22-25-24-21(27-22)19-9-5-2-6-10-19)18-13-11-17(12-14-18)15-16-7-3-1-4-8-16/h1-14H,15H2,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWHPGRFOIFVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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